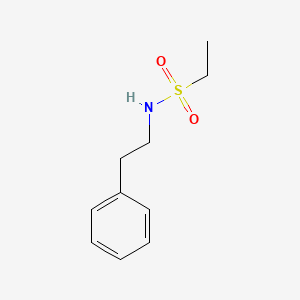
N-(2-phenylethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)ethanesulfonamide, also known as PAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative and is structurally similar to other drugs such as acetazolamide and sulfa drugs. PAA has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)ethanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH and ion transport in various tissues, including the brain, kidneys, and lungs. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on cognitive function. This compound has also been shown to have effects on ion transport and pH regulation in various tissues. In addition, this compound has been shown to have potential as a plant growth regulator and pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-phenylethyl)ethanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, this compound may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-phenylethyl)ethanesulfonamide. One area of research could be to further investigate its mechanism of action and potential therapeutic applications in medicine. Another area of research could be to investigate its potential as a plant growth regulator and pesticide. Additionally, further research could be done to investigate its potential as a water treatment agent and its effects on the environment. Overall, this compound is a promising compound that has the potential for a wide range of applications in various fields of research.
Métodos De Síntesis
N-(2-phenylethyl)ethanesulfonamide can be synthesized through several methods, including the reaction of 2-phenylethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. Other methods for synthesizing this compound include the reaction of 2-phenylethylamine with ethanesulfonic acid or the reaction of 2-phenylethylamine with sulfonyl chloride followed by reaction with sodium ethoxide.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)ethanesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In environmental science, this compound has been studied for its potential as a water treatment agent.
Propiedades
IUPAC Name |
N-(2-phenylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKDOYHCYRBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

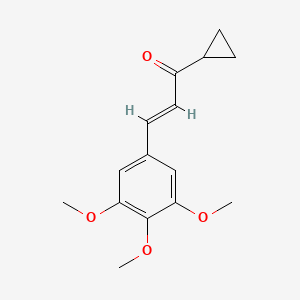
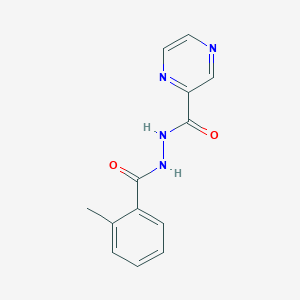

![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

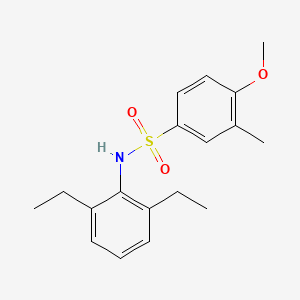
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)


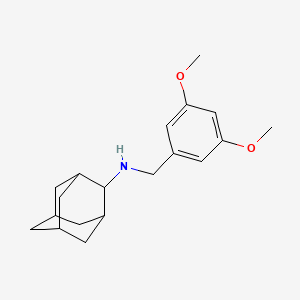
![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)
